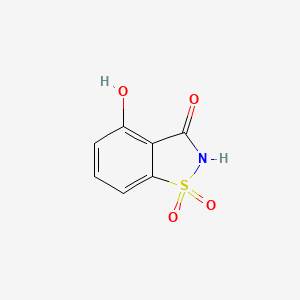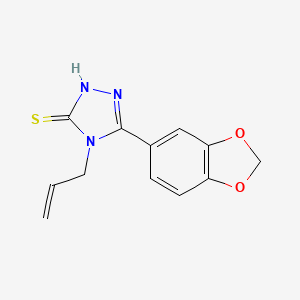
4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound "4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol" is a triazole derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific compound mentioned includes an allyl group, a benzodioxole moiety, and a thiol group as part of its structure, which could contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be achieved under various conditions. For instance, the synthesis of a related triazole compound was performed by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions . Another example includes the synthesis of a triazole-thione derivative through intramolecular cyclization under microwave irradiation, which was found to be regioselective . These methods highlight the versatility in synthesizing triazole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by spectroscopic methods such as FT-IR, NMR, and UV-visible spectra, as well as X-ray diffraction . For example, the X-ray diffraction of a single crystal can reveal the dihedral angles between different rings in the compound and the presence of weak hydrogen bonds and other supramolecular interactions that stabilize the crystal structure . These techniques are crucial for confirming the molecular geometry and identifying the presence of specific functional groups in the compound.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation to form Schiff bases . The reactivity of the thiol group in the triazole ring can lead to the formation of different substituted products depending on the reaction conditions and the reactants used. For example, alkylation reactions can be influenced by the choice of base and can lead to mono- or bis-alkylated products . The regioselectivity of these reactions can be investigated using computational methods such as AM1 semiempirical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be determined through various analytical techniques. The melting point, chromatographic methods like TLC, and spectroscopic methods are used to confirm the compounds' identity . The molecular electrostatic potential, HOMO-LUMO energy gap, and electronic absorption spectra can provide insights into the electronic properties of the compound . Additionally, the biological activities of these compounds can be predicted theoretically, and some triazole derivatives have been found to act as potential inhibitors of specific enzymes .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Schiff Bases : The compound has been utilized in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring. These Schiff bases were prepared by reacting the compound with various reagents and characterized using spectroscopic methods (Mobinikhaledi et al., 2010).
Corrosion Inhibition : It has shown potential as a corrosion inhibitor for mild steel. Studies using electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) demonstrated its effectiveness in reducing steel corrosion in acidic environments (Orhan et al., 2012).
Regioselective Alkylation : Research focused on the regioselective alkylation of this compound under different conditions, including microwave irradiation. This study contributed to understanding the chemical reactivity and potential applications in organic synthesis (Ashry et al., 2006).
Biomedical Research
Anti-inflammatory Activity : Derivatives of this compound exhibited anti-inflammatory activity. This discovery is significant for the development of new anti-inflammatory drugs (Labanauskas et al., 2004).
Antimicrobial Activity : The compound has been used in the synthesis of new triazoles, which were evaluated for antimicrobial activities. This research is crucial for developing new antimicrobial agents (Martin, 2020).
Anticancer Potential : Some derivatives were explored for their anticancer activity, especially against breast cancer cells, indicating the compound's relevance in cancer research (Alam, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-5-15-11(13-14-12(15)18)8-3-4-9-10(6-8)17-7-16-9/h2-4,6H,1,5,7H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISWGCCVSKAIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132435 | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
77803-46-4 | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77803-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



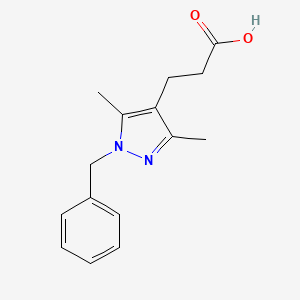
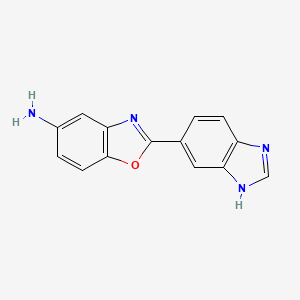
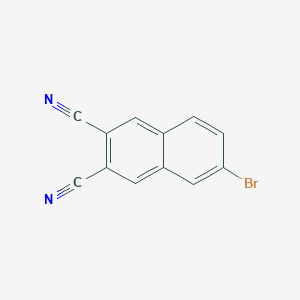

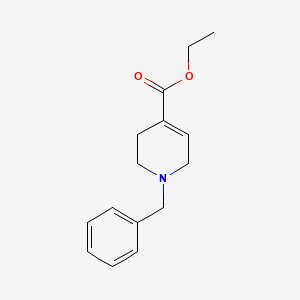
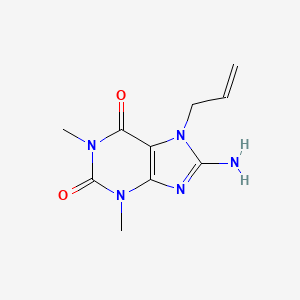
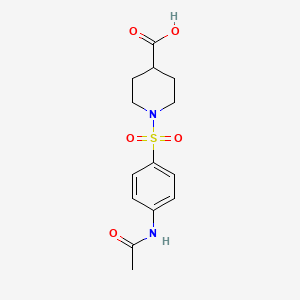

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)

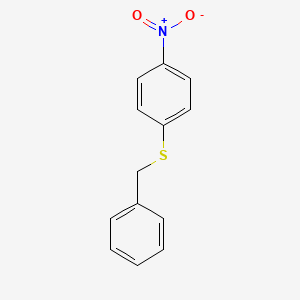
![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
